molecular formula C18H19ClN2O4S B5023949 1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide

Cat. No.: B5023949
M. Wt: 394.9 g/mol
InChI Key: FLWKSVGMLQTLCN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group, a hydroxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyphenyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide is unique due to the presence of the hydroxyphenyl group, which can engage in additional hydrogen bonding interactions compared to its methoxy or trifluoromethyl analogs. This can lead to different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-14-5-7-15(8-6-14)26(24,25)21-11-9-13(10-12-21)18(23)20-16-3-1-2-4-17(16)22/h1-8,13,22H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWKSVGMLQTLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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